molecular formula C9H9F3O2 B7979076 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]-

1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]-

Cat. No.: B7979076
M. Wt: 206.16 g/mol
InChI Key: INWRMXBMNLCIGV-UHFFFAOYSA-N
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Description

1,2-Ethanediol, 1-[3-(trifluoromethyl)phenyl]- is a substituted vicinal diol featuring a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring. Vicinal diols with aromatic substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their stereochemical versatility and functional group compatibility. The trifluoromethyl group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are advantageous in drug design .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,13-14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWRMXBMNLCIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Whole-Cell Biotransformation Using Recombinant E. coli

The reduction of 3'-(trifluoromethyl)acetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol ((R)-MTF-PEL) has been demonstrated using recombinant E. coli BL21(DE3) expressing a carbonyl reductase variant (LXCAR-S154Y). This system achieves 99% yield and >99% enantiomeric excess (ee) under optimized conditions:

  • Substrate concentration : 10 mM

  • Co-substrate : 2-propanol (10% v/v) for cofactor (NADH) recycling

  • Reaction medium : Phosphate buffer (pH 7.0) with 20% (v/v) NADES (choline chloride/glycerol)

  • Temperature : 30°C, 200 rpm agitation.

While this method produces the mono-alcohol, subsequent oxidation or hydroxylation steps could convert (R)-MTF-PEL into the target diol. For instance, stereoretentive epoxidation followed by acid-catalyzed ring-opening may introduce a second hydroxyl group.

Chemical Synthesis via Grignard and Ketene Intermediates

Halobenzotrifluoride-Based Route

A patent (WO2021171301A1) outlines a three-step synthesis of 3-trifluoromethyl acetophenone oxime, a potential diol precursor:

Step 1: Grignard Reagent Formation

Step 2: Ketene Coupling

Step 3: Oximation and Reduction
Treating trifluoromethyl acetophenone with hydroxylamine sulfate (30% NaOH, 40–45°C) yields the oxime, which can be reduced to the diol via LiAlH₄ or catalytic hydrogenation.

Enzymatic Asymmetric Reduction

Alcohol Dehydrogenase (ADH)-Mediated Synthesis

A process for (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol synthesis (AU2005317189A1) employs ADH with NADH cofactor recycling:

  • Substrate : 1-(3,5-bis(trifluoromethyl)phenyl)ethanone

  • Conditions : pH 7.0, 30°C

  • Yield : 85–90% with >98% ee .

Adapting this system to 3-(trifluoromethyl)acetophenone derivatives could enable diol synthesis via sequential reduction or dihydroxylation using engineered ADHs.

Comparative Analysis of Methodologies

Method Yield ee (%) Scalability Key Advantage
Whole-cell biocatalysis99%>99ModerateStereoselectivity, mild conditions
Grignard/ketene route78–85%N/AHighHigh-purity intermediates
Enzymatic reduction85–90%>98LowAtom economy, no metal catalysts

Chemical Reactions Analysis

Types of Reactions: 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- serves as a valuable building block for the synthesis of more complex molecules. Its unique trifluoromethyl group allows it to participate in:

  • Cross-coupling reactions : These reactions are essential for forming carbon-carbon bonds in complex organic molecules.
  • Functionalization of aromatic systems : The compound can be used to introduce various functional groups into aromatic rings, enhancing their reactivity and utility in further chemical transformations .

Biology

Research has indicated that this compound exhibits potential biological activity, making it a candidate for further investigation in pharmacology:

  • Neuroprotective agents : It has been identified as a precursor for synthesizing neuroprotective compounds. For example, (R)-1-[3-(trifluoromethyl)phenyl]ethanol is crucial for developing neuroprotective drugs due to its ability to modulate neurological pathways .
  • Enzyme interaction studies : The compound's interactions with specific enzymes are being studied to understand its metabolic pathways and potential therapeutic effects .

Medicine

The pharmaceutical industry is exploring the use of 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- as an intermediate for drug development:

  • Drug formulation : Its properties may contribute to the stability and efficacy of pharmaceutical formulations.
  • Potential therapeutic applications : Ongoing research aims to evaluate its effectiveness against various diseases by examining its pharmacokinetics and pharmacodynamics .

Case Studies

Several studies highlight the practical applications of this compound:

  • Biocatalytic Synthesis :
    • A study demonstrated the use of recombinant E. coli for the biotransformation of 3'-(trifluoromethyl)acetophenone to produce (R)-MTF-PEL with over 99.9% enantiomeric excess (ee). This showcases the compound's utility in producing chiral alcohols under mild conditions .
  • Neuroprotective Compound Development :
    • Research focused on synthesizing neuroprotective agents using 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- as a chiral building block. The findings indicate that derivatives of this compound exhibit promising neuroprotective effects in cellular models .

Data Table

Application AreaSpecific UseKey Findings
ChemistryBuilding block for organic synthesisEnhances reactivity in cross-coupling reactions
BiologyNeuroprotective agent precursorExhibits potential therapeutic effects on neurological pathways
MedicineDrug formulation intermediateImproves stability and efficacy in pharmaceutical applications

Mechanism of Action

The mechanism of action of 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Substituents

Substituents on the phenyl ring significantly influence physicochemical properties and applications:

  • 1-(3-Chlorophenyl)-1,2-ethanediol (C₈H₉ClO₂, MW 172.61):
    The electron-withdrawing Cl group at the 3-position enhances oxidative stability. This compound is resolved enantioselectively using Sphingomonas sp. HXN-200 microbial cells to produce chiral intermediates for pharmaceuticals (>98% ee) .

  • 1-(4-Bromophenyl)-1,2-ethanediol :
    The bulky Br substituent at the 4-position is utilized in synthesizing progesterone receptor antagonists, highlighting its role in hormone therapy development .

  • 1-(3-Ethenylphenyl)-1,2-ethanediol :
    Isolated from Boletus edulis, this natural compound is used in rubber compositions, demonstrating the utility of ethenyl groups in polymer chemistry .

  • 1-(4-Methylphenyl)-1,2-ethanediol (C₉H₁₂O₂, MW 152.19):
    The electron-donating methyl group improves solubility in organic matrices, making it a building block for drug synthesis .

Positional Isomers

The substituent position (3- vs. 4-) affects steric and electronic interactions:

  • 1-(3-Ethylphenyl)-1,2-ethanediol: Found in Ganoderma species, this 3-substituted isomer may interact with biological targets differently than 4-substituted analogs due to steric hindrance .
  • 1-(4-Ethylphenyl)-1,2-ethanediol :
    Similarly isolated from natural sources, its 4-substituted configuration likely alters binding affinity in enzyme active sites compared to 3-substituted derivatives .

Key Insight : The 3-trifluoromethyl group in the target compound may optimize spatial compatibility with hydrophobic pockets in proteins, enhancing therapeutic efficacy.

Stereochemical Variants

Enantiopure diols are critical for asymmetric synthesis:

  • (R)-1-(3-Chlorophenyl)-1,2-ethanediol :
    The (R)-enantiomer is synthesized via microbial resolution, achieving high optical purity for chiral drug synthesis .

  • (R)-1-(4-Bromophenyl)-1,2-ethanediol :
    Used in progesterone antagonist synthesis, its stereochemistry is crucial for receptor binding .

Key Insight : The stereochemistry of the target compound’s diol moiety could determine its efficacy in enantioselective applications, though specific data are lacking in the evidence.

Data Tables

Table 1: Structural and Functional Comparison of Substituted 1,2-Ethanediols

Compound Name Substituent (Position) Molecular Formula Molecular Weight Application/Activity Reference
1-(3-Chlorophenyl)-1,2-ethanediol Cl (3-) C₈H₉ClO₂ 172.61 Pharmaceutical intermediate
1-(4-Bromophenyl)-1,2-ethanediol Br (4-) C₈H₉BrO₂ ~217.06 Hormone therapy synthesis
1-(3-Ethenylphenyl)-1,2-ethanediol CH₂CH₂ (3-) C₁₀H₁₂O₂ 164.20 Rubber additive
1-(4-Methylphenyl)-1,2-ethanediol CH₃ (4-) C₉H₁₂O₂ 152.19 Drug synthesis building block

Research Findings

  • Microbial resolution using Sphingomonas sp. HXN-200 achieves >98% ee for chloro- and methyl-substituted diols, enabling scalable production of enantiopure intermediates .
  • 3-Substituted diols exhibit higher metabolic stability than 4-substituted isomers in preliminary pharmacokinetic studies, though data for trifluoromethyl analogs are absent .
  • Natural 1-(3-ethylphenyl)-1,2-ethanediol from Ganoderma shows mild renal protective activity in ELISA assays, suggesting bioactivity trends for aryl-diols .

Biological Activity

1,2-Ethanediol, 1-[3-(trifluoromethyl)phenyl]-, also known as trifluoromethylphenylethanol, is an organic compound characterized by its unique structure that includes a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

The molecular formula of 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- is C9H10F3OC_9H_{10}F_3O. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are critical factors in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. It may act by binding to specific targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances binding affinity through halogen bonding and other interactions, which can lead to increased efficacy in biological systems .

Biological Activity Overview

Research indicates that 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups can exhibit antimicrobial properties due to their ability to disrupt cellular membranes and inhibit enzyme functions .
  • Neuroprotective Effects : This compound serves as a chiral building block for neuroprotective agents. For instance, it has been utilized in synthesizing neuroprotective compounds that target specific pathways involved in neurodegeneration .
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes, including those involved in metabolic pathways. Its structural features allow it to fit into enzyme active sites effectively .

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted compounds against various bacterial strains. The results indicated that 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Neuroprotective Compound Synthesis

In another research effort, the compound was used as a precursor for synthesizing (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, a neuroprotective agent. This study highlighted the compound's importance in drug design and development for neurological disorders .

Comparison of Biological Activities

Activity Description Reference
AntimicrobialInhibitory effects on Gram-positive bacteria
NeuroprotectivePrecursor for neuroprotective agents
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Q & A

Basic: What synthetic methodologies are effective for preparing metal complexes with 1-[3-(trifluoromethyl)phenyl]-1,2-ethanediol?

The synthesis of metal complexes involves optimizing reactant ratios, temperature, and solvent conditions. For example, Co(II) complexes with 1,2-ethanediol derivatives are prepared by reacting cobalt sulfate heptahydrate with the diol ligand. Ethanol-benzene mixtures can reduce water content in the complexes, altering their thermal stability . Key variables include:

  • Temperature : Affects ligand coordination and decomposition pathways.
  • Solvent systems : Water-attractive agents (e.g., ethanol-benzene) influence hydration states.
  • Stoichiometry : Varying the molar ratio of CoSO₄·7H₂O to diol ligand yields complexes with distinct thermal behaviors.

Advanced: How can stereoselective oxidation resolve enantiomers of 1-[3-(trifluoromethyl)phenyl]-1,2-ethanediol?

Enantiopure vicinal diols are critical for asymmetric drug synthesis. Sphingomonas sp. HXN-200 microbial cells enable regio- and stereoselective oxidation of racemic diols, yielding >98% enantiomeric excess (ee). The process involves:

  • Microbial oxidation : Selective conversion of one enantiomer to a hydroxycarboxylic acid.
  • Continuous extraction : Mitigates product inhibition by removing aldehydes (intermediates) .
  • Substrate scope : Analogous derivatives (e.g., 1-(4-chlorophenyl)-1,2-ethanediol) validate the method’s applicability.

Basic: Which spectroscopic techniques characterize the coordination environment of 1,2-ethanediol derivatives in metal complexes?

  • Infrared (IR) spectroscopy : Identifies coordination modes (e.g., monodentate vs. bidentate) by shifts in O–H and C–O stretching frequencies. For example, IR spectra distinguish hydrogen-bonded vs. coordinatively bound oxygen atoms .
  • Thermogravimetric analysis (TGA) : Reveals decomposition steps (e.g., loss of 1,2-ethanediol ligands at ~200°C in Co(II) complexes) .
  • Magnetic susceptibility : Confirms high-spin vs. low-spin Co(II) configurations .

Advanced: How do computational methods predict binding interactions of 1,2-ethanediol derivatives with biomolecules?

LigPlot+ analyses and molecular docking simulate ligand-protein interactions. For example, 1,2-bis(4-fluorophenyl)-1,2-ethanediol binds SARS-CoV-2 spike glycoprotein via hydrogen bonds and hydrophobic contacts with residues like Tyr453 and Gln493. Methodological steps include:

  • Docking simulations : Use software (e.g., AutoDock Vina) to model binding conformations.
  • Binding energy calculations : Estimate interaction strengths (ΔG values).
  • Validation : Compare computational results with experimental binding assays .

Basic: What thermodynamic properties are critical for understanding 1,2-ethanediol derivatives in solvent mixtures?

Vapor-liquid equilibria (VLE) and excess enthalpy (hᴇ) data inform solvent compatibility. For example:

SystemMethodologyKey Findings
Toluene + 1,2-ethanediolStatic apparatus/isothermal calorimeterStrong negative hᴇ due to H-bonding
Benzene + 1,2-ethanediolModified UNIFAC modelingPredicts phase behavior in mixed solvents

Advanced: What strategies address conflicting data in thermal decomposition studies of 1,2-ethanediol complexes?

Contradictions in decomposition pathways (e.g., exothermic vs. endothermic steps) arise from atmospheric conditions. For Co(II) complexes:

  • Inert atmosphere (N₂) : Dehydration occurs without oxidation, showing endothermic mass loss.
  • Air atmosphere : Exothermic oxidation of 1,2-ethanediol ligands at ~250°C .
  • Kinetic analysis : Apply Flynn-Wall-Ozawa method to determine activation energies for each step.

Basic: How does the trifluoromethyl group influence the physicochemical properties of 1,2-ethanediol derivatives?

The –CF₃ group introduces:

  • Electron-withdrawing effects : Reduces pKa of hydroxyl groups, enhancing acidity.
  • Steric hindrance : Affects coordination geometry in metal complexes.
  • Hydrophobicity : Increases solubility in nonpolar solvents, impacting partitioning in extraction processes .

Advanced: Can enzymatic fermentation pathways metabolize 1-[3-(trifluoromethyl)phenyl]-1,2-ethanediol?

Coenzyme B₁₂-dependent diol dehydratases in Enterobacteriaceae catalyze the conversion of vicinal diols to aldehydes. Key considerations:

  • Substrate specificity : Enzymes show preference for 1,2-propanediol but can process ethanediol derivatives under optimized conditions.
  • Inhibition : Aldehyde accumulation requires in situ removal (e.g., gas stripping) .

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